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Compound Name: _
dimethoxyethane

cat. No.: B1356937

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nickel-catalyzed
borylation reactions, with a specific focus on the use of Nickel(ll) chloride ethylene glycol
dimethyl ether complex (NiClz-glyme) as a catalyst precursor. This cost-effective and readily
available nickel source serves as a powerful tool for the synthesis of valuable aryl- and
heteroarylboronate esters, key intermediates in pharmaceutical and materials science.

Introduction

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of
carbon-boron bonds. While palladium catalysts have been traditionally employed, nickel
catalysis has emerged as a more economical and sustainable alternative. NiClz-glyme, in
conjunction with appropriate ligands, offers an effective catalytic system for the borylation of a
wide range of substrates, including aryl halides and pseudohalides. These protocols detail the
general procedures and reaction parameters for successful borylation reactions.

Data Presentation: A Comparative Overview of
Nickel-Catalyzed Borylation

The following table summarizes typical reaction conditions and yields for the nickel-catalyzed
borylation of various aryl halides. While specific examples utilizing NiClz-glyme are highlighted,
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data from closely related Ni(ll) precatalysts are also included to provide a broader context and
guide for reaction optimization.
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Experimental Protocols
General Protocol for the Borylation of Aryl Bromides
using NiClz-glyme and Bis(pinacolato)diboron

This protocol provides a general method for the Miyaura borylation of aryl bromides. For
electron-deficient or sterically hindered substrates, optimization of the ligand, base, and
temperature may be necessary.

Materials:

NiClz-glyme

e 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

» Bis(pinacolato)diboron (Bz(pin)2)

o Potassium phosphate (KsPOa4), anhydrous

e Aryl bromide

e Anhydrous 1,4-dioxane

o Standard Schlenk line and glassware

Inert atmosphere (Nitrogen or Argon)

Procedure:

o Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add
NiClz-glyme (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and Bz(pin)z (1.5 mmol, 1.5
equiv.).

 Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or
argon) three times.

o Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0
mmol, 1.0 equiv.) and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
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» Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

e Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24
hours. Monitor the reaction progress by TLC or GC-MS.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl
ether (20 mL) and filter through a pad of celite.

 Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate
as the eluent.

Protocol for the Borylation of Heteroaryl Halides using a
NiClz(dppp)/PPhs System

This method is particularly effective for the borylation of various heteroaryl halides using the
more economical tetrahydroxydiboron (B2(OH)4). NiClz-glyme can be used as an alternative to
NiClz(dppp) in this protocol.[1]

Materials:

NiClz(dppp) or NiClz-glyme

o Triphenylphosphine (PPhs)

» Tetrahydroxydiboron (B2(OH)a)
 Diisopropylethylamine (DIPEA)

e Heteroaryl halide

» Degassed absolute ethanol

o Standard Schlenk line and glassware
e Inert atmosphere (Nitrogen or Argon)

Procedure:
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e Reaction Setup: In a glovebox or under a stream of inert gas, add NiClz(dppp) (0.03 mmol, 3
mol%) and PPhs (0.06 mmol, 6 mol%) to an oven-dried vial.

» Reagent Addition: Add the heteroaryl halide (1.0 mmol, 1.0 equiv.) and B2(OH)a4 (1.5 mmol,
1.5 equiv.).

» Solvent and Base Addition: Add degassed absolute ethanol (5 mL) followed by DIPEA (3.0
mmol, 3.0 equiv.) via syringe.

» Reaction: Seal the vial and stir the reaction mixture at room temperature for 6-12 hours. For
less reactive substrates, heating to 80 °C may be required.[1]

e Work-up and Conversion to Potassium Trifluoroborate Salt: Upon completion, remove the
solvent under reduced pressure. To the crude boronic acid, add a saturated aqueous solution
of KHF2 (5 mL) and stir vigorously for 1 hour.

 Purification: Collect the resulting potassium trifluoroborate salt by vacuum filtration, wash
with cold water and diethyl ether, and dry under high vacuum.

Visualizations
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General Workflow for NiClz-glyme Catalyzed Borylation
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Caption: General workflow for NiClz-glyme catalyzed borylation.
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Simplified Catalytic Cycle for Ni-Catalyzed Borylation
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Caption: Simplified catalytic cycle for Ni-catalyzed borylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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